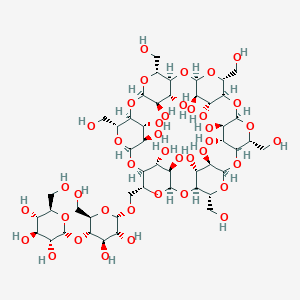

6-O-(Maltosyl)cyclomaltohexaose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBXWKUNMXKXKS-WJMYNTJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O4)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100817-30-9 | |

| Record name | 6-O-(Maltosyl)cyclomaltohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100817309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-(Maltosyl)cyclomaltohexaose

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is a subject of growing interest in pharmaceutical research and development. This oligosaccharide is composed of a primary cyclomaltohexaose (α-cyclodextrin) ring, which consists of six α-1,4-linked glucopyranose units, and a maltose molecule attached to one of the primary hydroxyl groups via an α-1,6 glycosidic bond. This unique structural modification imparts enhanced aqueous solubility and a larger cavity size compared to its parent α-cyclodextrin, making it a promising excipient for improving the physicochemical properties of poorly soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its application in drug delivery systems.

Core Structure and Physicochemical Properties

This compound is a derivative of α-cyclodextrin. The core structure is a torus-shaped ring of six glucose units. The attachment of a maltosyl group to the primary face of the cyclodextrin ring alters its physical and chemical characteristics.

Note: Specific experimental data for this compound is limited in publicly available literature. The data presented below is primarily based on its closely related analogue, 6-O-α-Maltosyl-β-cyclodextrin, and should be considered as representative.

Table 1: Physicochemical Properties of this compound Analogue

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀O₄₅ | [1] |

| Molecular Weight | 1459.26 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Solubility in Water | High | [4][5] |

| Melting Point | Decomposes at high temperatures. The melting point of the inclusion complex will differ from the individual components. | [4][6] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis using a transglycosylation reaction catalyzed by pullulanase.

Materials:

-

α-Cyclodextrin (cyclomaltohexaose)

-

Maltose

-

Pullulanase (e.g., from Bacillus acidopullulyticus)[7]

-

Sodium acetate buffer (pH 4.5)[7]

-

Deionized water

-

Ethanol

Procedure:

-

Substrate Preparation: Prepare a concentrated aqueous solution of α-cyclodextrin and maltose. A typical molar ratio of maltose to α-cyclodextrin is 12:1 to favor the transfer reaction over hydrolysis. The total substrate concentration should be high, in the range of 80-85% (w/v), to promote the reverse reaction of pullulanase.[7]

-

Enzymatic Reaction:

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the pullulanase.

-

Purification:

-

The product can be separated from the reaction mixture using techniques such as paper chromatography or high-performance liquid chromatography (HPLC).

-

Precipitate the synthesized this compound by adding ethanol to the concentrated aqueous solution.

-

Collect the precipitate by centrifugation or filtration and dry under vacuum.

-

Preparation of an Inclusion Complex

This protocol outlines the formation of an inclusion complex with a poorly soluble drug using the kneading method.[8]

Materials:

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Deionized water

-

Ethanol

Procedure:

-

Molar Ratio Determination: Determine the optimal molar ratio of this compound to the API, which is commonly 1:1.[9]

-

Kneading:

-

Place the accurately weighed this compound in a mortar.

-

Add a small amount of water to form a paste.

-

Gradually add the API to the paste while continuously triturating.

-

Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction.

-

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.

Characterization of the Inclusion Complex

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The formation of an inclusion complex is indicated by the disappearance or shifting of the melting point endotherm of the guest molecule.[10][11][12]

Protocol:

-

Accurately weigh 3-5 mg of the sample (API, this compound, physical mixture, and inclusion complex) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above the melting point of the API at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. Changes in the characteristic peaks of the API (e.g., stretching or bending vibrations) upon complexation can confirm the formation of the inclusion complex.[4][13][14][15][16]

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

-

Alternatively, use an ATR-FTIR spectrometer by placing the sample directly on the crystal.

-

Record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Compare the spectra of the API, this compound, the physical mixture, and the inclusion complex.

Principle: PXRD provides information about the crystalline or amorphous nature of a solid. A change from a crystalline pattern (sharp peaks) for the API to a more amorphous or a different crystalline pattern for the inclusion complex indicates its formation.[4][17]

Protocol:

-

Place a thin layer of the powdered sample on a sample holder.

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 5-50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Record the diffraction pattern.

Principle: ¹H-NMR spectroscopy provides detailed information about the structure of a molecule in solution. Changes in the chemical shifts of the protons of the API, particularly those located within the cyclodextrin cavity, are indicative of inclusion complex formation.[4][18][19][20]

Protocol:

-

Dissolve accurately weighed samples of the API, this compound, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solutions to NMR tubes.

-

Acquire the ¹H-NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shift changes of the protons of both the host and guest molecules.

Visualizations

Caption: Molecular structure of this compound.

Caption: Drug development workflow using this compound.

Conclusion

This compound represents a significant advancement in the field of cyclodextrin-based drug delivery. Its enhanced solubility and larger cavity size offer a versatile platform for the formulation of challenging APIs. The experimental protocols and characterization techniques detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full potential of this novel excipient. Further investigation into its specific interactions with a wider range of drug molecules will undoubtedly solidify its role in the development of more effective and bioavailable pharmaceutical products.

References

- 1. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-o-α-d-maltotetraosyl-β-cyclodextrin | g4 beta cd - CARBOEXPERT [carboexpert.com]

- 4. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry [mdpi.com]

- 7. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]

- 8. oatext.com [oatext.com]

- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cnu.edu.ua [cnu.edu.ua]

- 17. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

An In-depth Technical Guide to the Chemical Properties of 6-O-(Maltosyl)cyclomaltohexaose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-Maltosyl-α-cyclodextrin (G2-α-CD). This document details its structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in pharmaceutical sciences. Detailed experimental protocols for its synthesis, characterization, and evaluation are provided to support research and development activities.

Core Chemical and Physical Properties

This compound is a branched oligosaccharide derived from α-cyclodextrin. It consists of a primary ring of six α-1,4-linked D-glucopyranose units, with a maltose molecule (two α-1,4-linked glucose units) attached via an α-1,6 glycosidic bond to one of the primary glucose units. This branching significantly enhances the aqueous solubility and reduces the cytotoxicity compared to its parent α-cyclodextrin, making it a valuable excipient in drug formulation.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Systematic Name | 6-O-(α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl)cyclomaltohexaose | IUPAC Nomenclature |

| Common Synonyms | 6-O-α-Maltosyl-α-cyclodextrin; G2-α-CD; Maltosyl-α-cyclodextrin | |

| CAS Number | 100817-30-9 | [1] |

| Molecular Formula | C₄₈H₈₀O₄₀ | [1] |

| Molecular Weight | 1297.12 g/mol | [1] |

| Appearance | White Powder | Generic Supplier Data |

| Melting Point | ~286 °C (with decomposition) | [1] |

| Aqueous Solubility | Highly water-soluble; significantly greater than parent α-cyclodextrin | Qualitative data |

Synthesis and Chemical Reactions

Enzymatic Synthesis

The primary route for synthesizing this compound is through a transglycosylation reaction catalyzed by specific enzymes, such as pullulanase. This "reverse action" of the enzyme facilitates the transfer of a maltosyl group to an acceptor molecule, α-cyclodextrin.[2]

References

A Technical Guide to the Physical Properties of Maltosyl Cyclodextrins

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of maltosyl cyclodextrins, a class of modified cyclodextrins gaining significant attention in pharmaceutical and research applications. By attaching a maltosyl (a disaccharide of glucose) group to a parent cyclodextrin (most commonly β-cyclodextrin), key physicochemical characteristics are altered, offering distinct advantages in drug formulation and delivery. This document details these properties through quantitative data, outlines the experimental methodologies used for their characterization, and provides logical workflows for analysis.

Core Physical and Chemical Properties

Maltosyl cyclodextrins are valued for their significantly enhanced aqueous solubility compared to their parent cyclodextrins, particularly the poorly soluble β-cyclodextrin. This modification retains the fundamental ability to form inclusion complexes while improving their utility in aqueous formulations. The most extensively studied derivative is 6-O-α-Maltosyl-β-cyclodextrin.

Summary of Quantitative Data

The key physical properties of 6-O-α-Maltosyl-β-cyclodextrin are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 104723-60-6 | [1][2][3] |

| Molecular Formula | C₅₄H₉₀O₄₅ | [1][2][4] |

| Molecular Weight | ~1459.27 g/mol | [1][2][4][5] |

| Appearance | White powder or crystals | [3][6] |

| Solubility in Water | 60.5 mg/mL (41.46 mM) | [7] |

| Solubility in DMSO | 100 mg/mL (68.53 mM) | [7] |

| Thermal Behavior | Softening begins at 270°C, ends at 298°C | [8] |

Detailed Analysis of Physicochemical Characteristics

Enhanced Aqueous Solubility

The primary advantage of maltosyl cyclodextrins is their high water solubility. The addition of the hydrophilic maltosyl group to the cyclodextrin rim disrupts the intramolecular hydrogen bonding that limits the solubility of parent cyclodextrins like β-cyclodextrin. This enhanced solubility is critical for developing parenteral and other aqueous drug formulations. For instance, studies on the complexation of the poorly soluble drug hydrocortisone have utilized maltosyl-β-cyclodextrin concentrations up to 20% (w/v), demonstrating its capacity to act as an effective solubilizing excipient.[9][10]

Inclusion Complexation

Like their parent compounds, maltosyl cyclodextrins form inclusion complexes by encapsulating guest molecules within their hydrophobic central cavity.[11] This property is fundamental to their function in improving the stability, solubility, and bioavailability of guest drugs.[12]

-

Stoichiometry: Studies involving fucosterol have shown that maltosyl-β-cyclodextrin favors the formation of 1:1 guest-host complexes over 1:2 complexes.[13]

-

Structure of Complexes: A significant outcome of complexation with maltosyl-β-cyclodextrin is the formation of an amorphous solid state.[13] This is highly advantageous in pharmaceutical sciences, as amorphous solids typically exhibit faster dissolution rates and improved bioavailability compared to their crystalline counterparts.[13]

Thermal Stability

Thermal analysis provides critical information about the physical state and stability of materials. For maltosyl-β-cyclodextrin, thermal analysis reveals its behavior upon heating. Unlike compounds with sharp melting points, it undergoes a softening process over a range of temperatures.[8][14] Differential Scanning Calorimetry (DSC) thermograms of cyclodextrin derivatives often show a broad endothermic peak at lower temperatures (around 50-125°C), which corresponds to the loss of water molecules from the cavity and the exterior surface.[14][15] The decomposition of the molecule itself typically occurs at much higher temperatures.[8]

Experimental Protocols for Characterization

The characterization of maltosyl cyclodextrins and their inclusion complexes relies on a suite of analytical techniques. Detailed methodologies for the most common experiments are provided below.

Phase Solubility Studies (Higuchi and Connors Method)

This experiment determines the stoichiometry of a guest-host complex and its stability constant by measuring the increase in the solubility of a poorly soluble drug in the presence of increasing concentrations of cyclodextrin.[16]

Methodology:

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of maltosyl cyclodextrin (e.g., 0 to 20 mM).

-

Drug Addition: Add an excess amount of the guest drug to each solution in separate vials. Ensure the amount added is sufficient to maintain a saturated solution with solid drug present after equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, filter the solutions (e.g., using a 0.45 µm syringe filter) to remove the undissolved solid drug.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Analysis: Plot the total concentration of the dissolved drug against the concentration of maltosyl cyclodextrin. The resulting phase-solubility diagram can be classified (e.g., A-type, B-type) to provide information on the complex's stoichiometry and solubility.[16][17]

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the cyclodextrin and its inclusion complexes, such as melting, decomposition, and the disappearance of the guest molecule's melting peak upon complexation.[15][18]

Methodology (based on cited literature for cyclodextrin derivatives): [8]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum sample pan.

-

Sealing: Crimp the pan with a lid. For experiments involving dehydration, the lid should be pinholed to allow for the escape of water vapor.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 350°C).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, such as atmospheric air or an inert nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events, which correspond to phase transitions or decomposition. The disappearance or shift of the guest molecule's melting peak in the thermogram of the complex is strong evidence of inclusion complex formation.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration and thermal decomposition.

Methodology (based on cited literature for cyclodextrin derivatives): [8]

-

Sample Preparation: Place an accurately weighed sample (typically ~10 mg) into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

-

Data Analysis: Analyze the resulting curve of mass versus temperature. Mass loss at lower temperatures typically corresponds to the loss of water (dehydration), while mass loss at higher temperatures indicates thermal decomposition.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.

Caption: Workflow for the development and characterization of a drug-maltosyl cyclodextrin complex.

Caption: Relationship between structure, properties, and applications of Maltosyl-β-Cyclodextrin.

References

- 1. scbt.com [scbt.com]

- 2. 6-O-a-Maltosyl-b-cyclodextrin | 104723-60-6 | OM10049 [biosynth.com]

- 3. 6-O-alpha-D-Maltosyl-beta-cyclodextrin | LGC Standards [lgcstandards.com]

- 4. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. maltosyl cyclodextrin, 104723-60-6 [thegoodscentscompany.com]

- 6. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 7. Mal-β-CD | TargetMol [targetmol.com]

- 8. akjournals.com [akjournals.com]

- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scienceasia.org [scienceasia.org]

- 12. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. mdpi.com [mdpi.com]

- 18. Preparation, Characterization, and In Vitro Evaluation of Inclusion Complexes Formed between S-Allylcysteine and Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of 6-O-(Maltosyl)cyclomaltohexaose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin with significant potential in various scientific and pharmaceutical applications. This document details the underlying enzymatic mechanisms, provides structured experimental protocols, and presents key quantitative data to facilitate its synthesis and purification.

Introduction

This compound, also known as 6-O-α-maltosyl-α-cyclodextrin, is a branched cyclodextrin composed of a six-membered α-cyclodextrin ring with a maltose unit attached via an α-1,6-glucosidic linkage. This modification of the parent cyclodextrin alters its physicochemical properties, such as aqueous solubility and inclusion complex formation, making it a molecule of interest for applications in drug delivery, enzyme stabilization, and as a chiral selector in separation sciences. The enzymatic synthesis of this compound offers a regioselective and efficient alternative to complex chemical methods. The primary enzymatic route involves a transglycosylation reaction catalyzed by enzymes such as pullulanase or neopullulanase.

Enzymatic Synthesis: The Transglycosylation Pathway

The enzymatic synthesis of this compound is primarily achieved through the "reverse action" of debranching enzymes like pullulanase.[1] In its natural role, pullulanase hydrolyzes α-1,6-glucosidic linkages in polysaccharides like pullulan. However, under high substrate concentrations, the enzyme can catalyze a transglycosylation reaction, where a maltosyl group from a donor molecule is transferred to an acceptor, in this case, cyclomaltohexaose (α-cyclodextrin), to form the desired α-1,6-linkage.[2] Neopullulanase is another enzyme capable of catalyzing both hydrolysis and transglycosylation at α-(1→4)- and α-(1→6)-glucosidic linkages.[2][3][4]

Quantitative Data Summary

The efficiency of the enzymatic synthesis is influenced by several factors, including the source of the enzyme, substrate concentrations, and reaction conditions. The following tables summarize key quantitative data from various studies on the synthesis of maltosyl-cyclodextrins. While much of the detailed research has been conducted on the synthesis of the β-cyclodextrin analogue, the conditions are often applicable to the α-cyclodextrin variant.

Table 1: Optimal Reaction Conditions for Pullulanase-Catalyzed Synthesis of Maltosyl-β-cyclodextrin

| Parameter | Optimal Value | Source |

| Enzyme | Bacillus acidopullulyticus Pullulanase | [5] |

| Enzyme Concentration | 200 U/g β-cyclodextrin | [5] |

| Molar Ratio (Maltose:β-CD) | 12:1 | [5] |

| Substrate Concentration | 80-85% (w/v) | [5] |

| pH | 4.5 | [5] |

| Temperature | 70°C | [5] |

| Reaction Time | 60 hours | [5] |

Table 2: Synthesis of Heterobranched β-Cyclodextrins using Aerobacter aerogenes Pullulanase

| Parameter | Value | Source |

| Maltosyl Donor | 4²-O-β-D-galactosyl-maltose (1.6 M) | [6] |

| Acceptor | β-cyclodextrin (0.16 M) | [6] |

| Enzyme Concentration | 64 units/g of donor | [6] |

| Temperature | 50°C | [6] |

| Reaction Time | 4 days | [6] |

| Yield of (Gal-G2)₂-βCDs | ~4% | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the optimized conditions reported for the synthesis of maltosyl-β-cyclodextrin and can be applied to the synthesis of the α-cyclodextrin derivative.[5]

Materials:

-

Cyclomaltohexaose (α-cyclodextrin)

-

Maltose monohydrate

-

Bacillus acidopullulyticus Pullulanase

-

Sodium acetate buffer (pH 4.5)

-

Deionized water

Procedure:

-

Prepare a high-concentration substrate solution by dissolving cyclomaltohexaose and maltose in a minimal amount of sodium acetate buffer (pH 4.5) to achieve a final substrate concentration of 80-85% (w/v). The molar ratio of maltose to cyclomaltohexaose should be approximately 12:1.

-

Gently heat the mixture to ensure complete dissolution of the substrates.

-

Cool the solution to the reaction temperature of 70°C.

-

Add pullulanase to the substrate solution at a concentration of approximately 200 units per gram of cyclomaltohexaose.

-

Incubate the reaction mixture at 70°C with gentle stirring for 60 hours.

-

To terminate the reaction, heat the mixture to 100°C for 15 minutes to denature the enzyme.

-

The resulting solution contains the desired product, unreacted substrates, and potential by-products.

Purification of this compound

Purification of the target compound from the reaction mixture is crucial. A combination of fractional precipitation and column chromatography is often employed.

4.2.1 Fractional Precipitation

This method is used for the initial separation of branched cyclodextrins from unreacted non-branched cyclodextrins.

Materials:

-

Crude reaction mixture

-

A suitable β-cyclodextrin complexant (e.g., toluene, p-xylene)

-

Deionized water

Procedure:

-

To the crude reaction mixture, add a β-cyclodextrin complexant to selectively precipitate the unreacted α-cyclodextrin (note: while complexants are more specific for β-CD, they can also aid in the precipitation of α-CD).

-

Recover the precipitate by filtration.

-

The filtrate, which is enriched with the more soluble branched cyclodextrin, is collected.

-

Remove the complexant from the filtrate by boiling, followed by concentration and drying of the liquor to obtain a crude branched cyclodextrin product.

4.2.2 Column Chromatography

For higher purity, column chromatography is recommended.

Materials:

-

Crude branched cyclodextrin product

-

Silica gel

-

Mobile phase: a mixture of aqueous ammonia and an organic solvent (e.g., acetonitrile or 1-propanol)[7]

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude branched cyclodextrin product in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase. This system effectively separates compounds with different numbers of substituents.[7]

-

Collect fractions and analyze them using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the pure this compound and remove the solvent under reduced pressure.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to monitor the reaction progress and to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the product, confirming the presence of the maltosyl branch and the α-1,6-glucosidic linkage.[8]

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) can be used to determine the molecular weight of the product, confirming the addition of a maltosyl unit to the cyclomaltohexaose.[6]

Conclusion

The enzymatic synthesis of this compound using enzymes like pullulanase presents a highly effective and regioselective method for producing this valuable branched cyclodextrin. By carefully controlling reaction parameters such as substrate concentration, temperature, and pH, a significant yield of the desired product can be achieved. Subsequent purification through fractional precipitation and column chromatography can yield a high-purity product suitable for a wide range of research and development applications. This guide provides the foundational knowledge and protocols to enable researchers to successfully synthesize and purify this compound for their specific needs.

References

- 1. GB2206583A - Purification and separation of branched beta-cyclodextrin - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]

- 6. Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N.m.r. study on the formation and geometry of inclusion complexes of 6-0-(alpha-maltosyl)-cyclomalto-hexaose and -heptaose with p-nitrophenol in aqueous solution [agris.fao.org]

The Enzymatic Architecture of 6-O-(Maltosyl)cyclomaltohexaose: A Technical Guide to its Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, has garnered significant interest in pharmaceutical and biotechnological applications due to its unique physicochemical properties, including enhanced solubility and stability of guest molecules. This technical guide provides an in-depth exploration of the enzymatic mechanism underlying its formation, focusing on the transglycosylation activity of key debranching enzymes. Detailed experimental protocols, quantitative data from various enzymatic systems, and a molecular-level visualization of the reaction mechanism are presented to equip researchers with the fundamental knowledge required for the synthesis and application of this promising molecule.

Introduction

Cyclodextrins (CDs) are cyclic oligosaccharides that have found widespread use as complexing agents in various industries. The functionalization of these molecules through the addition of side chains can further enhance their properties. This compound, also known as 6-O-α-D-maltosyl-α-cyclodextrin, is a branched cyclodextrin where a maltose unit is attached to one of the primary hydroxyl groups of an α-cyclodextrin ring. This structural modification significantly impacts its solubility, inclusion complexation capabilities, and potential applications in drug delivery and enzyme technology. The synthesis of this compound is primarily achieved through enzymatic reactions, offering high regioselectivity and yield under mild conditions. This guide delves into the core principles of its enzymatic formation.

The Enzymatic Heart of the Matter: Transglycosylation

The formation of this compound is predominantly catalyzed by a class of enzymes known as debranching enzymes, most notably pullulanase, isoamylase, and neopullulanase. The core mechanism is a transglycosylation reaction , a process where a glycosyl group is transferred from a donor molecule to an acceptor molecule.

In this specific synthesis, a maltosyl group is transferred from a donor substrate to the C6 hydroxyl group of a glucose unit within the cyclomaltohexaose (α-cyclodextrin) ring, forming an α-(1→6) glycosidic linkage.

Key Enzymes and Their Roles

-

Pullulanase (EC 3.2.1.41): This enzyme is highly effective in catalyzing the transglycosylation reaction to form branched cyclodextrins. It can utilize various donor substrates, including maltose and activated forms like α-maltosyl fluoride, to transfer the maltosyl moiety to the cyclodextrin acceptor.

-

Isoamylase (EC 3.2.1.68): Similar to pullulanase, isoamylase can also facilitate the transfer of maltosyl groups to cyclodextrins, leading to the formation of this compound.

-

Neopullulanase (EC 3.2.1.135): This enzyme exhibits both hydrolytic and transglycosylating activities on α-(1→4) and α-(1→6) glucosidic linkages. Its ability to form α-(1→6) linkages makes it a candidate for the synthesis of branched cyclodextrins[1].

The efficiency and yield of the reaction are dependent on the specific enzyme used, the source of the enzyme, and the reaction conditions.

Quantitative Analysis of Enzymatic Synthesis

The yield of this compound is influenced by several factors, including the choice of enzyme, the nature of the glycosyl donor, and the specific cyclodextrin acceptor. The following tables summarize quantitative data from various studies.

| Enzyme Source | Glycosyl Donor | Acceptor | Product Yield (mmol) | Transfer Ratio (%) | Reference |

| Aerobacter aerogenes Pullulanase | α-Maltosyl Fluoride (40 mmol) | Cyclomaltohexaose (90 mmol) | 24.3 | 60.8 | [2] |

| Pseudomonas amyloderamosa Isoamylase | α-Maltosyl Fluoride (40 mmol) | Cyclomaltohexaose (90 mmol) | 23.2 | 58.0 | [2] |

| Bacillus acidopullulyticus Pullulanase | α-Maltosyl Fluoride (40 mmol) | Cyclomaltohexaose (90 mmol) | 8.8 | 22.0 | [2] |

Table 1: Comparison of different debranching enzymes in the synthesis of this compound.

| Parameter | Optimal Condition |

| Enzyme Concentration | 200 U/g β-CD |

| Molar Ratio (Maltose:β-CD) | 12:1 |

| Substrate Concentration | 80-85% |

| pH | 4.5 |

| Temperature | 70°C |

| Reaction Time | 60 hours |

Table 2: Optimized reaction conditions for the synthesis of Maltosyl(α-1→6)β-cyclodextrin using Bacillus acidopullulyticus pullulanase[3]. (Note: While this data is for β-cyclodextrin, it provides valuable insights into the optimization of reaction parameters for α-cyclodextrin as well).

Experimental Protocols

This section outlines a general methodology for the enzymatic synthesis of this compound. Specific parameters should be optimized based on the chosen enzyme and substrates.

Materials and Reagents

-

Debranching enzyme (e.g., Pullulanase from Bacillus acidopullulyticus)

-

Cyclomaltohexaose (α-cyclodextrin)

-

Maltose (or a suitable maltosyl donor like α-maltosyl fluoride)

-

Acetate buffer (pH 4.5-5.5)

-

Solvents for purification (e.g., ethanol, isopropanol)

-

HPLC system with a suitable column (e.g., amino-based or reversed-phase)

-

NMR spectrometer for structural characterization

-

Mass spectrometer for molecular weight confirmation

Enzyme Preparation

Commercially available enzymes can be used directly. If a specific enzyme needs to be purified, standard protein purification techniques such as ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange and size-exclusion) should be employed.

Enzymatic Reaction

-

Dissolve cyclomaltohexaose and maltose in the appropriate buffer at the desired concentrations.

-

Pre-incubate the substrate solution at the optimal reaction temperature.

-

Add the debranching enzyme to initiate the reaction.

-

Incubate the reaction mixture for the determined optimal time with gentle agitation.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10-15 minutes).

Product Purification

-

The reaction mixture can be concentrated under reduced pressure.

-

Precipitate the unreacted cyclodextrin and the product by adding a suitable organic solvent (e.g., ethanol or isopropanol).

-

The crude product can be further purified using column chromatography. Techniques like size-exclusion chromatography or preparative HPLC are effective in separating the branched cyclodextrin from unreacted substrates and byproducts.

Product Analysis and Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for monitoring the reaction progress and assessing the purity of the final product. An amino-based column with a mobile phase of acetonitrile and water is commonly used for the separation of cyclodextrins and their derivatives[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of this compound, confirming the attachment of the maltosyl group at the C6 position[5].

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the synthesized product.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the enzymatic mechanism and a general experimental workflow.

Caption: Enzymatic Transglycosylation Mechanism.

References

- 1. Action of neopullulanase. Neopullulanase catalyzes both hydrolysis and transglycosylation at alpha-(1----4)- and alpha-(1----6)-glucosidic linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]

- 4. shodex.com [shodex.com]

- 5. researchgate.net [researchgate.net]

Introduction: The Need for Cyclodextrin Evolution

An In-depth Technical Guide on the Discovery and History of Branched Cyclodextrins

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] Their unique toroidal, or doughnut-shaped, structure features a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a wide range of guest molecules.[3] This property has made them invaluable in the pharmaceutical, food, and chemical industries for applications such as enhancing the solubility of poorly water-soluble drugs, stabilizing volatile or sensitive compounds, and masking unpleasant tastes.[4][5][6]

The most common native cyclodextrins are α-, β-, and γ-cyclodextrin, composed of six, seven, and eight glucopyranose units, respectively.[3][7] Of these, β-cyclodextrin (β-CD) possesses a cavity size that is ideal for encapsulating a large variety of drug molecules.[8] However, its application has been historically limited by its relatively low aqueous solubility, a consequence of a rigid molecular structure stabilized by a complete belt of intramolecular hydrogen bonds.[8][9] To overcome this significant hurdle and unlock the full potential of β-CD, researchers developed chemically modified and branched derivatives. Branched cyclodextrins, created by attaching sugar moieties to the native CD ring, disrupt this hydrogen bonding network, drastically increasing water solubility while retaining or even enhancing the essential inclusion capabilities.[9][10] This guide provides a detailed technical overview of the discovery, synthesis, and fundamental properties of these important second-generation cyclodextrins.

Historical Milestones: From Discovery to Derivatization

The journey of cyclodextrins began in the late 19th century and evolved through distinct phases of discovery, exploration, and industrial utilization. The development of branched cyclodextrins is a direct result of the challenges identified during the maturation of native CD technology.

The history of cyclodextrin research can be broadly categorized into three stages: a discovery period, an exploratory period, and a utilization period.[11] The initial discovery was made in 1891 by Antoine Villiers, who identified crystalline substances produced from the bacterial digestion of potato starch, which he named "cellulosine".[1][8][12] Shortly after, the Austrian microbiologist Franz Schardinger isolated two of these crystalline dextrins, now known as α-CD and β-CD, and described their preparation in detail.[1][12] For this pioneering work, he is often called the "Founding Father" of cyclodextrin chemistry.[13]

The "period of doubt" from 1911 to 1935 saw limited progress, but was followed by a period of intense exploration.[13] Between 1935 and 1950, the work of researchers like Karl Freudenberg and Dexter French was instrumental in elucidating the correct cyclic molecular structure of these compounds.[1] Freudenberg's group also discovered γ-cyclodextrin in 1948.[1][14] A pivotal moment came in the 1950s when F. Cramer's research into inclusion complexes demonstrated their vast potential, particularly in drug formulation, leading to the first patent on the application of CDs in pharmaceuticals in 1953.[11][14] As industrial-scale production began in the 1960s and 1970s, the limitations of native CDs, especially the poor solubility of β-CD, became apparent, driving the research that led to the synthesis of derivatives, including the highly soluble branched cyclodextrins.[1][11]

The Rationale and Structure of Branched Cyclodextrins

The primary motivation for branching cyclodextrins was to enhance their aqueous solubility. Native β-CD can form a rigid, crystalline structure stabilized by a secondary belt of hydrogen bonds, which significantly limits its solubility in water (approximately 1.85 g/100 mL at 25°C).[8][9] By enzymatically or chemically attaching glucose, maltose, or other oligosaccharide units to the primary or secondary hydroxyl groups of the parent CD, this intramolecular hydrogen bonding is disrupted. This branching increases the molecule's structural flexibility and hydrophilicity, leading to a dramatic increase in water solubility.

Glucosyl-β-cyclodextrin (G1-β-CD) and maltosyl-β-cyclodextrin (G2-β-CD) are two of the most well-studied branched CDs.[10][15] They are typically formed by an α-(1,6) linkage between the branch and the native ring.[16] This modification not only improves solubility but also reduces the hemolytic activity and nephrotoxicity sometimes associated with parent β-CD, making branched CDs particularly attractive for parenteral drug formulations.[10]

Data Presentation: A Comparative Analysis

The improvements offered by branched cyclodextrins are best understood through quantitative comparison with their parent molecules.

Table 1: Physicochemical Properties of Native vs. Branched β-Cyclodextrins

| Property | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-CD (HP-β-CD) | Glucosyl-β-CD (G1-β-CD) |

| Molecular Weight ( g/mol ) | 1135 | ~1250–1540 | 1297 |

| Aqueous Solubility (g/100mL at 25°C) | 1.85[8] | > 50[4] | Significantly Higher than β-CD[10][16] |

| Primary Advantage | Ideal cavity size | High solubility, established safety | High solubility, low toxicity, enzymatically synthesized[10][16] |

| Primary Limitation | Low aqueous solubility[8] | Complex mixture of isomers | Less established commercially than HP-β-CD |

Table 2: Comparative Performance in Inclusion Complexation (Example: Terpenes)

| Cyclodextrin | Guest Molecules (Terpenes) | Solubilizing Ability | Stabilizing Ability (Solid State) | Reference |

| β-CD | d-limonene, l-menthol, citral, etc. | Baseline | Baseline | [15] |

| Maltosyl-β-CD (G2-β-CD) | d-limonene, l-menthol, citral, etc. | Higher than β-CD | Higher than β-CD | [15] |

| Glucuronyl-glucosyl-β-CD (GUG-β-CD) | d-limonene, l-menthol, citral, etc. | Similar to G2-β-CD | Superior to G2-β-CD | [15] |

Experimental Protocols

The synthesis and characterization of branched cyclodextrins and their complexes rely on established laboratory procedures. Enzymatic methods are preferred for pharmaceutical and food applications due to their safety and specificity.[10][16]

Protocol 1: One-Pot Enzymatic Synthesis of Glucosyl-β-Cyclodextrin (G1-β-CD)

This protocol is based on the method of preparing maltosyl-β-CD (G2-β-CD) through the reverse synthesis capability of pullulanase, followed by hydrolysis to G1-β-CD using glucoamylase.[10]

Materials:

-

β-Cyclodextrin (β-CD)

-

Maltose (G2)

-

Pullulanase

-

Glucoamylase

-

Acetate buffer (pH 4.5)

-

Sephadex G-25 or similar gel filtration medium

-

Deionized water

Methodology:

-

Step 1: Reverse Synthesis of Maltosyl-β-CD (G2-β-CD)

-

Prepare a solution of β-CD and maltose in acetate buffer (pH 4.5). The optimal molar ratio of maltose to β-CD is 8:1.[10]

-

Add pullulanase to the solution to a final concentration of 60 U/mL.[10]

-

Incubate the reaction mixture at 60°C for 60 hours with gentle agitation.[10] This step facilitates the transfer of a glucose unit from maltose to the β-CD ring.

-

-

Step 2: Hydrolysis to Glucosyl-β-CD (G1-β-CD)

-

After the 60-hour incubation, cool the reaction mixture.

-

Directly add glucoamylase to the same reaction system to a final concentration of 40 U/mL.[10]

-

Incubate the mixture for an additional 8 hours under the same temperature and pH conditions.[10] The glucoamylase selectively cleaves the terminal glucose from the maltosyl branch, yielding G1-β-CD.

-

-

Step 3: Purification

-

Terminate the reaction by boiling for 10 minutes to denature the enzymes.

-

Centrifuge the solution to remove any precipitate.

-

Load the supernatant onto a Sephadex G-25 gel filtration column to separate the G1-β-CD from unreacted substrates, enzymes, and smaller sugar fragments.[10]

-

Collect fractions and analyze using HPLC to identify and pool the pure G1-β-CD fractions.[10]

-

-

Step 4: Characterization

-

Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

-

Protocol 2: Determination of Inclusion Complex Stability Constant (Ks) by Phase Solubility Method

The Higuchi-Connors phase-solubility method is a widely used technique to determine the stoichiometry and stability constant of CD-drug complexes.[17]

Materials:

-

Branched cyclodextrin (e.g., G1-β-CD)

-

Guest molecule (poorly water-soluble drug)

-

Aqueous buffer of appropriate pH

-

Shaking water bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Methodology:

-

Preparation of Samples:

-

Prepare a series of aqueous solutions with increasing concentrations of the branched cyclodextrin in the selected buffer.

-

To each solution, add an excess amount of the guest molecule (drug) to ensure that a saturated solution is formed and solid drug remains.

-

Include a control sample containing only the buffer and the excess guest molecule to determine the intrinsic solubility (S₀) of the drug.

-

-

Equilibration:

-

Seal all samples and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours). Equilibrium is reached when the concentration of the dissolved guest molecule no longer changes over time.

-

-

Sample Analysis:

-

After equilibration, allow the samples to stand to let the excess solid guest settle.

-

Carefully withdraw an aliquot from the supernatant of each sample and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered samples appropriately with the buffer.

-

Determine the total concentration of the dissolved guest molecule in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).

-

-

Data Analysis and Calculation:

-

Plot the total concentration of the dissolved guest molecule (S_total) on the y-axis against the concentration of the branched cyclodextrin on the x-axis. This is the phase-solubility diagram.

-

If the plot is linear (an A_L-type diagram), it indicates the formation of a soluble 1:1 complex.

-

The stability constant (K_s) for a 1:1 complex can be calculated from the slope of the line and the intrinsic solubility (S₀) using the Higuchi-Connors equation:

-

K_s = slope / (S₀ * (1 - slope))

-

-

Conclusion

The development of branched cyclodextrins represents a critical advancement in cyclodextrin chemistry, directly addressing the solubility limitations that hindered the widespread use of β-cyclodextrin. Through enzymatic synthesis, researchers have created derivatives like glucosyl- and maltosyl-β-CD that offer superior aqueous solubility and an improved safety profile while maintaining the ability to form stable inclusion complexes.[10][15] These properties have expanded their application in drug delivery, food technology, and other scientific fields. The detailed protocols for their synthesis and characterization provided herein serve as a guide for researchers and drug development professionals seeking to leverage the enhanced capabilities of these versatile molecules.

References

- 1. alfachemic.com [alfachemic.com]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]

- 5. btebulletin.com [btebulletin.com]

- 6. nbinno.com [nbinno.com]

- 7. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 13. d.docksci.com [d.docksci.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alfachemic.com [alfachemic.com]

- 17. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-O-(Maltosyl)cyclomaltohexaose

This technical guide provides an in-depth overview of 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-maltosyl-α-cyclodextrin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical formulations and cellular interactions.

Core Compound Identification and Properties

Physicochemical Properties

The addition of the maltosyl group significantly alters the physicochemical properties of the parent cyclodextrin, most notably increasing its aqueous solubility and reducing its toxicity. These characteristics make it an attractive excipient in drug formulation.

| Property | Value (for 6-O-α-Maltosyl-β-cyclodextrin) | Reference |

| Molecular Formula | C54H90O45 | [1][2][3] |

| Molecular Weight | 1459.27 g/mol | [1][2][3] |

| Appearance | White to off-white powder | - |

| Solubility | High aqueous solubility | [4] |

| Toxicity | Low toxicity, negligible cytotoxicity up to 100mM in Caco-2 cells | [4] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through enzymatic reactions. The "reverse action" of certain enzymes, such as pullulanase, is a common strategy.[5][6]

Enzymatic Synthesis via Reverse Action of Pullulanase

This protocol describes the synthesis of 6-α-maltosylcyclomaltohexaose (M-CD) from maltose and α-cyclodextrin using pullulanase.[5][6]

Materials:

-

α-Cyclodextrin

-

Maltose

-

Bacillus pullulanase

-

Acetate buffer (pH adjusted as per enzyme optimum)

-

Deionized water

Procedure:

-

Prepare a concentrated solution of α-cyclodextrin and maltose in the acetate buffer. The molar ratio of maltose to α-cyclodextrin is a critical parameter to optimize, with ratios as high as 12:1 being reported for the β-cyclodextrin analogue.[7]

-

Add Bacillus pullulanase to the substrate solution. The enzyme concentration should be optimized for the specific batch and activity. For the β-variant, 200U/g of β-CD has been used.[7]

-

Incubate the reaction mixture at a controlled temperature. For a similar synthesis with a different pullulanase, a temperature of 70°C was found to be optimal.[7]

-

The reaction time is crucial and can extend for several hours (e.g., 60 hours for the β-analogue) to achieve a good yield.[7]

-

Monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or paper chromatography.

-

Upon completion, the enzyme is typically denatured by heat, and the product is purified from the reaction mixture using chromatographic techniques.

Enzymatic Synthesis via Transglycosylation

Debranching enzymes like pullulanase and isoamylase can catalyze the transfer of a maltosyl group from a donor, such as α-maltosyl fluoride, to cyclomaltohexaose.[8]

Materials:

-

α-Maltosyl fluoride (donor)

-

Cyclomaltohexaose (acceptor)

-

Pullulanase from Aerobacter aerogenes or Isoamylase from Pseudomonas amyloderamosa

-

Appropriate buffer system

Procedure:

-

Dissolve the α-maltosyl fluoride and cyclomaltohexaose in the buffer. A molar excess of the acceptor is typically used.

-

Add the debranching enzyme to initiate the transglycosylation reaction.

-

Incubate the mixture under optimal conditions for the chosen enzyme.

-

The yield of 6-O-maltosylcyclomaltohexaose can be quantified by HPLC. Yields are dependent on the enzyme used, with pullulanase from A. aerogenes showing a transfer ratio of 60.8%.[8]

-

Purify the product using standard chromatographic methods.

Applications in Drug Development

The unique properties of this compound and its derivatives make them valuable in pharmaceutical sciences, primarily as drug delivery vehicles to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

Enhancement of Oral Bioavailability

The inclusion of poorly soluble drugs within the lipophilic cavity of the cyclodextrin molecule can significantly improve their dissolution in the gastrointestinal tract. For instance, the formation of an inclusion complex between fraxinellone and 6-O-α-D-maltosyl-β-cyclodextrin resulted in a 5.8-fold increase in its oral bioavailability.[4] This is attributed to the enhanced solubility and dissolution rate of the complex.[4]

Treatment of Lysosomal Storage Disorders

6-O-α-maltosyl-β-cyclodextrin has shown promise as a therapeutic agent for Niemann-Pick disease Type C (NPC), a rare lysosomal storage disorder characterized by the accumulation of cholesterol in lysosomes.[9] It has been demonstrated to ameliorate abnormal cholesterol metabolism and reduce cholesterol accumulation in both in vitro and in vivo models of NPC.[9]

Interaction with Cellular Cholesterol Homeostasis

The therapeutic effect of maltosylated cyclodextrins in NPC is linked to their interaction with cellular cholesterol transport pathways. Studies have shown that 6-O-α-maltosyl-β-cyclodextrin can modulate the expression of key proteins involved in cholesterol efflux.

Signaling Pathway for Cholesterol Efflux Modulation

6-O-α-maltosyl-β-cyclodextrin has been shown to influence the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[10] These transporters play a crucial role in reverse cholesterol transport, moving cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport to the liver. A reduction in cellular cholesterol levels by the cyclodextrin leads to the downregulation of ABCA1 and ABCG1 expression, while cholesterol loading restores their expression.[10]

References

- 1. 6-O-a-Maltosyl-b-cyclodextrin | 104723-60-6 | OM10049 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Enzymatic Hydrolysis of Maltosyl-α-cyclodextrin [jstage.jst.go.jp]

- 6. Preparation and enzymatic hydrolysis of maltosyl-.ALPHA.-cyclodextrin. [periodicos.capes.gov.br]

- 7. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]

- 8. Formation of 6-O-alpha-maltosylcyclomalto-oligosaccharides by transfer action of three debranching enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 6-O-α-maltosyl-β cyclodextrin on lipid metabolism in Npc1-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-O-(Maltosyl)cyclomaltohexaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is a complex carbohydrate of significant interest in pharmaceutical research and development. Its unique structural characteristics, comprising a cyclomaltohexaose (α-cyclodextrin) core with a maltosyl branch, impart distinct physicochemical properties that make it a promising excipient and a potential therapeutic agent. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical characterization, and its pivotal role in drug delivery and cellular cholesterol modulation.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C48H80O40 | |

| Molecular Weight | 1297.12 g/mol | |

| Synonyms | 6-O-(α-D-Maltosyl)-α-cyclodextrin, G2-α-CD | |

| CAS Number | 100817-30-9 |

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol outlines the enzymatic synthesis using a transglycosylation reaction catalyzed by pullulanase.

Materials:

-

Cyclomaltohexaose (α-cyclodextrin)

-

Maltose

-

Pullulanase (e.g., from Klebsiella pneumoniae)

-

Sodium acetate buffer (pH 6.0)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Activated carbon

-

Celite

Procedure:

-

Reaction Mixture Preparation: Prepare a solution containing cyclomaltohexaose (acceptor) and maltose (donor) in a suitable molar ratio (e.g., 1:3) in sodium acetate buffer (50 mM, pH 6.0).

-

Enzymatic Reaction: Add pullulanase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at approximately 10 units per gram of cyclodextrin. Incubate the reaction mixture at a controlled temperature, typically around 50-60°C, with gentle agitation for 24-48 hours.

-

Enzyme Inactivation: Terminate the reaction by inactivating the enzyme. This can be achieved by lowering the pH of the solution to 2.0 with HCl for 30 minutes or by heating the mixture to 100°C for 15 minutes.

-

Initial Purification (Decolorization and Filtration): Add activated carbon to the reaction mixture to decolorize the solution. Stir for 30 minutes and then filter through a bed of Celite to remove the carbon and any precipitated proteins.

-

Product Precipitation: Concentrate the filtrate under reduced pressure. Add ethanol to the concentrated solution (e.g., to a final concentration of 70-80% v/v) to precipitate the branched cyclodextrins.

-

Collection and Drying: Collect the precipitate by centrifugation or filtration. Wash the precipitate with ethanol and then dry under vacuum to obtain the crude this compound.

-

Further Purification (Optional): For higher purity, the product can be further purified using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

II. Characterization by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for the structural confirmation of this compound using ¹H NMR.

Materials and Equipment:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of D₂O in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the D₂O lock signal.

-

Set the spectral width to cover the expected proton chemical shift range for carbohydrates (typically 0-6 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Employ a water suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C).

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals corresponding to the anomeric protons and other characteristic protons of the cyclodextrin and maltosyl units.

-

The presence of signals corresponding to the α-1,6 glycosidic linkage and the distinct chemical shifts of the protons in the maltosyl moiety confirm the structure of this compound. Comparison with literature data for similar branched cyclodextrins is recommended for definitive assignment.

-

Applications in Drug Development

Enhancing Solubility and Bioavailability of Poorly Soluble Drugs

This compound has demonstrated significant potential in enhancing the aqueous solubility and oral bioavailability of poorly water-soluble drugs. Its branched structure provides a more extended and flexible cavity compared to its parent α-cyclodextrin, allowing for the formation of stable inclusion complexes with a wider range of drug molecules. This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.

Therapeutic Agent in Niemann-Pick Disease Type C (NPC)

A groundbreaking application of branched cyclodextrins, including this compound, is in the treatment of Niemann-Pick disease type C (NPC). NPC is a rare, fatal neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in lysosomes due to mutations in the NPC1 or NPC2 genes. This compound can act as a cholesterol-solubilizing agent, facilitating the egress of trapped cholesterol from the lysosomes and thereby bypassing the defective endogenous transport pathway.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound in Niemann-Pick disease type C is attributed to its ability to directly interact with and mobilize lysosomal cholesterol. Furthermore, its modulation of cellular cholesterol levels can influence the expression of key genes involved in cholesterol homeostasis, such as the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.

Caption: Mechanism of this compound in NPC.

The diagram illustrates how this compound bypasses the defective NPC1/NPC2 pathway in Niemann-Pick disease type C. It enters the lysosome, forms a soluble complex with the accumulated cholesterol, and facilitates its efflux, thereby restoring cellular cholesterol homeostasis. This modulation of cellular cholesterol levels can, in turn, influence the expression and activity of ABCA1 and ABCG1 transporters, which are crucial for cholesterol efflux to extracellular acceptors.

Conclusion

This compound is a versatile and promising molecule for the pharmaceutical sciences. Its well-defined chemical structure, coupled with its ability to enhance drug solubility and modulate cellular cholesterol trafficking, positions it as a valuable tool for formulation scientists and a potential therapeutic agent for lysosomal storage disorders like Niemann-Pick disease type C. Further research into its applications and optimization of its synthesis and formulation will undoubtedly expand its utility in drug development.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Aqueous Solubility of 6-O-(Maltosyl)cyclomaltohexaose

Introduction to this compound and its Aqueous Solubility

This compound is a branched cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, enabling them to form inclusion complexes with various guest molecules. This property is particularly valuable in the pharmaceutical industry for enhancing the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[1]

Natural cyclodextrins, particularly β-cyclodextrin, have limited aqueous solubility.[2] Chemical modification, such as the introduction of maltosyl groups, is a common strategy to overcome this limitation. The attachment of a maltosyl group to the primary hydroxyl side of the cyclodextrin ring significantly increases its interaction with water molecules, thereby enhancing its solubility. While specific figures for this compound are scarce, related compounds like maltosyl-β-cyclodextrin are known to be highly water-soluble.[3] For instance, the solubility of 6-O-α-maltosyl-β-cyclodextrin (Mal-β-CD) in water is reported to be ≥ 60.5 mg/mL.[4]

Quantitative Solubility Data of Related Cyclodextrin Derivatives

To provide a comparative perspective, the following table summarizes the aqueous solubility of various natural and modified cyclodextrins. This data illustrates the significant impact of chemical modification on solubility.

| Cyclodextrin Derivative | Molecular Weight ( g/mol ) | Aqueous Solubility ( g/100 mL at 25°C) | Reference |

| Natural Cyclodextrins | |||

| α-Cyclodextrin | 972.84 | 14.5 | [2] |

| β-Cyclodextrin | 1134.98 | 1.85 | [2] |

| γ-Cyclodextrin | 1297.12 | 23.2 | [2] |

| Maltosyl Derivatives | |||

| 6-O-α-D-Maltosyl-β-cyclodextrin (Mal-β-CD) | 1459.28 | > 6.05 (≥ 60.5 mg/mL) | [4] |

| 6-O-α-maltosyl-β-cyclodextrin (G2-β-CD) | Not specified | Extremely high | [5] |

| Other Modified Cyclodextrins | |||

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1380 | > 60 | [6] |

| Methyl-β-cyclodextrin (M-β-CD) | ~1312 | > 50 | [6] |

Factors Influencing the Aqueous Solubility of Maltosyl-Cyclodextrins

Several factors can influence the solubility of this compound and other modified cyclodextrins in aqueous solutions:

-

Temperature: For most cyclodextrin derivatives, solubility increases with temperature. However, some methylated cyclodextrins exhibit inverse solubility, becoming less soluble at higher temperatures.[7]

-

pH: The hydroxyl groups on the cyclodextrin rim can deprotonate at high pH (around 12), which can affect solubility.[8]

-

Presence of Excipients: Pharmaceutical excipients such as water-soluble polymers, preservatives, and surfactants can either enhance or decrease the solubilizing abilities of cyclodextrins through competitive complexation.[9]

-

Complex Formation: The formation of an inclusion complex with a guest molecule can alter the solubility of the cyclodextrin itself.[7]

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized experimental protocol for determining the aqueous solubility of a cyclodextrin derivative like this compound, based on the phase solubility method described by Higuchi and Connors.[10]

Objective: To determine the saturation solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or another suitable analytical method for quantification.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of water in several vials.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with water to a suitable concentration and analyze the concentration of this compound using a validated analytical method such as HPLC.

-

Calculation: The determined concentration represents the saturation solubility of the compound at the specified temperature.

Visualizations

Logical Relationship of Cyclodextrin Modification on Solubility

The following diagram illustrates the conceptual relationship between the structural modification of a natural cyclodextrin and its resulting aqueous solubility.

Caption: Impact of Maltosylation on Cyclodextrin Solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the aqueous solubility of a cyclodextrin derivative.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 3. A moderate interaction of maltosyl-alpha-cyclodextrin with Caco-2 cells in comparison with the parent cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cyclodextrinnews.com [cyclodextrinnews.com]

- 8. mdpi.com [mdpi.com]

- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Multifaceted Roles of Branched Cyclodextrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction